5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H24ClN5O3S and its molecular weight is 522.02. The purity is usually 95%.
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Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure incorporating multiple pharmacologically relevant moieties:
- Thiazole and Triazole Rings : Known for their diverse biological activities.
- Piperazine Moiety : Often associated with neuroactive properties.
- Chlorophenyl and Methoxyphenyl Substituents : These groups can influence the compound's lipophilicity and interaction with biological targets.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:
- A549 (lung carcinoma) : Demonstrated notable cytotoxicity with an IC50 value of approximately 8.107 μM, which is substantially lower than that of standard chemotherapeutics like doxorubicin (IC50 = 0.877 μM) .
- MCF7 (breast cancer) : The presence of specific substituents such as chlorine and methoxy groups enhances the compound's cytotoxic activity through mechanisms involving apoptosis induction via caspase activation .
The biological mechanisms through which this compound operates include:
- Inhibition of Kinases : The compound may inhibit key signaling pathways involved in cancer cell proliferation, particularly the ERK1/2 pathway .
- Apoptosis Induction : Activation of caspases 3, 8, and 9 has been observed, indicating that the compound triggers programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Chlorine Substituents : Enhance anticancer activity significantly when positioned on the phenyl ring.
- Methoxy Groups : Contribute to increased lipophilicity and improved membrane permeability, facilitating better cellular uptake.
Substituent | Effect on Activity |
---|---|
Chlorine (Cl) | Increases anticancer potency |
Methoxy (OCH3) | Enhances lipophilicity |
Furan Ring | Contributes to overall stability |
Case Studies
- Study on Anticancer Efficacy : A study conducted by Evren et al. (2019) synthesized derivatives similar to the target compound and evaluated their effects on A549 and NIH/3T3 cell lines. The findings indicated that compounds with similar structural motifs exhibited selective cytotoxicity against cancer cells while sparing normal cells .
- Neuropharmacological Effects : Another investigation focused on the piperazine component of the compound, revealing its potential as an anxiolytic agent. The study demonstrated that modifications to the piperazine ring could enhance its binding affinity to serotonin receptors .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O3S/c1-34-20-8-2-5-17(15-20)22(31-12-10-30(11-13-31)19-7-3-6-18(27)16-19)23-25(33)32-26(36-23)28-24(29-32)21-9-4-14-35-21/h2-9,14-16,22,33H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFCLKKWAKIDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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